molecular formula C16H17NO5S B500567 4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915931-67-8

4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500567
CAS No.: 915931-67-8
M. Wt: 335.4g/mol
InChI Key: RNLGQLKVSSPWAM-UHFFFAOYSA-N
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Description

4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a sulfonamide group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the sulfonylation of 5-methoxy-2,4-dimethylphenylamine followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve refluxing the reactants in an appropriate solvent to achieve the desired product.

Chemical Reactions Analysis

4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid include other sulfonamides and benzoic acid derivatives. These compounds share structural features but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity. For example, compounds like 4-aminobenzoic acid and 4-sulfamoylbenzoic acid have similar core structures but different functional groups, leading to distinct properties and applications.

Properties

IUPAC Name

4-[(5-methoxy-2,4-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-8-11(2)15(9-14(10)22-3)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLGQLKVSSPWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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